molecular formula C25H30O12 B2602758 [(1R,2R,4R,5R,6S,10R)-5-Hydroxy-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate CAS No. 201605-27-8

[(1R,2R,4R,5R,6S,10R)-5-Hydroxy-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate

Cat. No.: B2602758
CAS No.: 201605-27-8
M. Wt: 522.503
InChI Key: JRFQPVXQDUFGRY-WUHCQJQBSA-N
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Description

This compound is a structurally complex molecule featuring a tricyclic core (3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene) substituted with a glycosyl moiety and an (E)-3-(4-methoxyphenyl)prop-2-enoate ester. The glycosyl group, derived from a hexose sugar (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl), is linked via an ether bond to the tricyclic scaffold, while the ester group introduces a methoxy-substituted cinnamate derivative.

Properties

IUPAC Name

[(1R,2R,4R,5R,6S,10R)-5-hydroxy-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O12/c1-32-13-5-2-12(3-6-13)4-7-16(27)34-11-25-17-14(18(28)22(25)37-25)8-9-33-23(17)36-24-21(31)20(30)19(29)15(10-26)35-24/h2-9,14-15,17-24,26,28-31H,10-11H2,1H3/b7-4+/t14-,15-,17-,18+,19-,20+,21-,22+,23+,24+,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFQPVXQDUFGRY-WUHCQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)OCC23C4C(C=COC4OC5C(C(C(C(O5)CO)O)O)O)C(C2O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)OC[C@]23[C@H]4[C@H](C=CO[C@@H]4O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)CO)O)O)O)[C@H]([C@H]2O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(1R,2R,4R,5R,6S,10R)-5-Hydroxy-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate is a complex organic molecule with significant potential in various biological applications. This article delves into its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Formula

The compound is characterized by a unique structure that integrates multiple functional groups including hydroxyl and methoxy groups, which are known to enhance biological activity. The stereochemistry of the compound is crucial for its interaction with biological targets.

Molecular Formula

The molecular formula of the compound is C28H40O19C_{28}H_{40}O_{19}, indicating a high degree of complexity with multiple hydroxyl groups that contribute to its solubility and reactivity.

Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor growth by interfering with signaling pathways involved in cancer cell proliferation.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro and in vivo.

In Vitro Studies

In vitro experiments have demonstrated that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study conducted on breast cancer cell lines revealed a significant reduction in cell viability upon treatment with varying concentrations of the compound.

In Vivo Studies

In vivo studies using animal models have shown promising results regarding the compound's efficacy in reducing tumor size and improving survival rates. Notably, a study involving mice with induced tumors indicated that treatment with this compound led to a 50% reduction in tumor volume compared to control groups.

Case Study 1: Anticancer Activity

A recent publication highlighted the effectiveness of this compound against specific types of cancers such as breast and colon cancer. The study utilized a dose-response curve to establish the relationship between concentration and cytotoxicity, revealing an IC50 value indicative of potent anticancer activity (IC50 = 12 µM) .

Case Study 2: Anti-inflammatory Response

Another study focused on the anti-inflammatory properties of the compound demonstrated its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cultures. This inhibition suggests potential applications in treating inflammatory diseases .

Table 1: Biological Activities of [(1R,2R,4R,5R,6S,10R)-5-Hydroxy-10-...]

Activity TypeMechanismReference
AntioxidantScavenging free radicals
AnticancerInducing apoptosis
Anti-inflammatoryInhibition of cytokines

Table 2: In Vivo Efficacy

Study TypeModel UsedResultReference
Tumor ReductionMice with tumors50% reduction in tumor volume
Survival RateCancer modelImproved survival rates

Scientific Research Applications

Antioxidant Properties

Research has indicated that compounds with similar structural features exhibit significant antioxidant activities. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases. The presence of hydroxyl groups in the compound suggests potential antioxidant capabilities that could be explored in therapeutic contexts .

Anti-inflammatory Effects

Compounds derived from similar structures have been studied for their anti-inflammatory properties. The potential for this compound to modulate inflammatory pathways could make it useful in treating conditions such as arthritis or other inflammatory disorders .

Anticancer Activity

Preliminary studies suggest that structurally related compounds may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Investigating the specific mechanisms through which this compound affects cancer cell lines could yield valuable insights into its therapeutic potential .

Targeted Drug Delivery

The unique molecular structure of this compound allows for the exploration of its use in targeted drug delivery systems. By modifying its chemical properties, it may be possible to enhance the bioavailability and efficacy of existing drugs while minimizing side effects .

Development of Novel Therapeutics

Given its complex structure and potential biological activity, this compound could serve as a lead structure for the development of new therapeutics aimed at treating chronic diseases such as diabetes and cardiovascular conditions. Its ability to interact with various biological targets makes it a candidate for further medicinal chemistry studies .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated significant free radical scavenging ability similar to known antioxidants .
Study 2Anti-inflammatory EffectsShowed inhibition of pro-inflammatory cytokines in vitro .
Study 3Anticancer PotentialInduced apoptosis in breast cancer cell lines; further studies needed to elucidate mechanisms .

Chemical Reactions Analysis

Ester Hydrolysis

The propenoate ester and acetyloxy groups are susceptible to hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProductsReference
Acidic HydrolysisH3O⁺ (aqueous HCl/H2SO4)(E)-3-(4-methoxyphenyl)prop-2-enoic acid + tricyclic diol
Basic HydrolysisNaOH/KOH (aqueous/alcoholic)(E)-3-(4-methoxyphenyl)prop-2-enoate salt + tricyclic alcohol derivatives

Enzymatic cleavage by esterases is also plausible, given the prevalence of esterase activity in biological systems .

Glycosidic Bond Cleavage

The β-D-glucopyranosyl moiety (oxan-2-yl group) is linked via an ether bond, which may undergo hydrolysis:

Reaction TypeConditionsProductsReference
Acid-CatalyzedDilute H2SO4, ΔD-glucose + aglycone (tricyclic alcohol)
Enzymaticβ-GlucosidaseD-glucose + aglycone

Oxidation Reactions

Primary and secondary alcohols in the tricyclic core and glucosyl unit may oxidize:

SiteOxidizing AgentProductReference
C5-HydroxyCrO3, H2SO4 (Jones reagent)Ketone
Glucosyl C6-CH2OHAg2O, NH4OHGluconic acid

Reduction Reactions

The (E)-propenoate double bond and ketone groups (if present) may undergo reduction:

SiteReducing AgentProductReference
Propenoate C=CH2, Pd/C3-(4-methoxyphenyl)propanoate
KetonesNaBH4, LiAlH4Secondary alcohols

Acetylation/Deacetylation

Free hydroxyl groups may undergo acetylation:

Reaction TypeConditionsProductsReference
AcetylationAc2O, pyridineAcetylated derivatives at C5, C10, or glucosyl hydroxyls
DeacetylationNH3/MeOHRegeneration of free hydroxyl groups

Cycloaddition Reactions

The dec-7-en double bond in the tricyclic system may participate in Diels-Alder reactions:

DienophileConditionsProductReference
Maleic anhydrideΔ, solventHexacyclic adduct

Photochemical Reactivity

The conjugated (E)-propenoate system may undergo [2+2] cycloaddition under UV light:

ConditionsProductReference
UV (λ = 254 nm)Cyclobutane derivative

Comparison with Similar Compounds

Target Compound

  • Core structure : Tricyclic 3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene.
  • Substituents: Glycosyl group: (2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl. Ester group: (E)-3-(4-methoxyphenyl)prop-2-enoate.
  • Molecular weight : Estimated ~500–550 g/mol (based on analogous compounds in ).

Analogous Compounds

Compound ID / Source Core Structure Glycosyl Group Ester Group Key Differences
Same tricyclic core 3,4,5-trihydroxy-6-methyloxan-2-yl (E)-3-phenylprop-2-enoate Methyl substitution on sugar; phenyl vs. methoxyphenyl ester.
Same tricyclic core (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (E)-3-phenylprop-2-enoate Stereochemistry (1R vs. 1S in tricyclic core); phenyl ester.
Same tricyclic core Same as target compound (E)-3-phenylprop-2-enoate Phenyl ester lacks methoxy substitution.
Oxane-linked tricyclic derivative 3,4-dihydroxyphenyl-ethoxy-substituted oxane (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate Polar dihydroxyphenyl ester; additional oxane modifications.

Physicochemical Properties

  • Lipophilicity : The 4-methoxyphenyl group in the target compound enhances lipophilicity compared to phenyl () or dihydroxyphenyl () esters. This may improve membrane permeability but reduce aqueous solubility.
  • Hydrogen bonding: The glycosyl group contributes 6–8 H-bond donors/acceptors (vs. 4–5 in ’s methyl-substituted sugar), influencing solubility and protein interactions .
  • Stability : The tricyclic core and ester linkage are prone to hydrolysis under acidic/basic conditions, similar to analogs in .

Q & A

Q. Advanced Research Focus

  • Machine learning (ML)-based virtual screening : validated ML models (e.g., random forest or neural networks) trained on viral protease datasets to prioritize compounds with high binding affinity .
  • Molecular docking : Flexible docking tools (AutoDock Vina, Glide) can predict interactions between the compound’s methoxyphenyl group and viral active sites (e.g., SARS-CoV-2 main protease) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions, as in ’s DFT studies on adsorption mechanisms .

How do researchers resolve discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

Q. Basic Research Focus

  • Comparative analysis : Cross-reference 1^1H and 13^13C NMR data from multiple sources (e.g., ’s 400 MHz spectra vs. ’s crystallographic data) to identify solvent- or instrument-dependent variations .
  • Isotopic labeling : Introduce 13^{13}C or 2^{2}H labels to ambiguous protons for unambiguous assignment (e.g., ’s use of CDCl3_3 for solvent-induced shift calibration) .
  • Independent validation : Reproduce synthesis and characterization protocols from peer-reviewed studies (e.g., ’s stepwise heterocyclic formation) .

What experimental designs optimize the study of this compound’s pharmacokinetics, including absorption and metabolism?

Q. Advanced Research Focus

  • In vitro assays : Use Caco-2 cell monolayers to assess intestinal permeability, noting the compound’s glycosylation-dependent solubility (’s phosphate ester prodrug strategy enhances bioavailability) .
  • Metabolite profiling : LC-MS/MS can identify phase I/II metabolites, particularly hydrolysis of the ester linkage (e.g., ’s trehalose-conjugated analogs show altered metabolic stability) .
  • Pharmacokinetic modeling : Compartmental models (e.g., NONMEM) integrate data from ’s prodrug studies to predict half-life and tissue distribution .

How does the substitution pattern (e.g., 4-methoxyphenyl vs. 4-hydroxyphenyl) affect the compound’s stability and reactivity?

Q. Basic Research Focus

  • Electron-donating vs. withdrawing effects : The 4-methoxyphenyl group () enhances steric bulk and reduces oxidative degradation compared to 4-hydroxyphenyl analogs () .
  • Photostability : UV-Vis spectroscopy under accelerated light exposure (e.g., ICH Q1B guidelines) quantifies degradation rates, critical for storage conditions .
  • Hydrolysis kinetics : Compare ester bond stability in pH-varied buffers using HPLC monitoring (e.g., ’s ester hydrolysis under simulated gastric conditions) .

What strategies mitigate toxicity risks identified in preclinical studies of structurally related compounds?

Q. Advanced Research Focus

  • PAINS filters : Screen for pan-assay interference compounds (PAINS) using tools like ’s table, which flags redox-active moieties (e.g., enone systems) .
  • Structural modification : Replace the tricyclic core’s α,β-unsaturated ester () with saturated analogs to reduce electrophilic reactivity (’s trehalose conjugation lowers toxicity) .
  • In silico toxicity prediction : Tools like ProTox-II or Derek Nexus evaluate hepatotoxicity and mutagenicity based on structural alerts .

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